3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde
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Overview
Description
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated intermediates and selective reactions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process typically requires stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of functional groups on the phenyl ring or the aldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aldehydes and phenyl derivatives, such as:
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propionaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
376641-14-4 |
---|---|
Molecular Formula |
C10H8F4O |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-6H,2-3H2 |
InChI Key |
SZUIIWWCWXDJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC=O)C(F)(F)F |
Origin of Product |
United States |
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